sodium 4-iodobutane-1-sulfonate
Overview
Description
sodium 4-iodobutane-1-sulfonate is a chemical compound with the molecular formula C4H8IO3SNa. It is a derivative of butanesulfonic acid where an iodine atom is substituted at the fourth position of the butane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butanesulfonic acid, 4-iodo-, sodium salt typically involves the iodination of butanesulfonic acid. One common method includes the reaction of butanesulfonic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: sodium 4-iodobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonic acid group can undergo oxidation to form sulfonates or reduction to form sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted butanesulfonic acid derivatives can be formed.
Oxidation Products: Sulfonates and other oxidized derivatives.
Reduction Products: Sulfides and other reduced forms.
Scientific Research Applications
sodium 4-iodobutane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butanesulfonic acid, 4-iodo-, sodium salt involves its interaction with molecular targets through its sulfonic acid and iodine functional groups. The sulfonic acid group can participate in acid-base reactions, while the iodine atom can engage in halogen bonding and electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- Butane-1-sulfonic acid sodium salt
- Octane-1-sulfonic acid sodium salt
- Heptane-1-sulfonic acid sodium salt
Comparison: sodium 4-iodobutane-1-sulfonate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other sulfonic acid derivatives. The iodine atom enhances its electrophilic properties, making it more reactive in substitution reactions. Additionally, the compound’s solubility and stability are influenced by the iodine substitution, differentiating it from other similar compounds .
Properties
IUPAC Name |
sodium;4-iodobutane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZCPMXLVKIUQR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8INaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884413 | |
Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7671-49-0 | |
Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007671490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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